
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a chemical compound with the molecular formula C10H15ClO6P2 and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a propane-1,3-diyl backbone, which is further substituted with diphosphonic acid groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Comparación Con Compuestos Similares
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronate: A widely used bisphosphonate for the treatment of osteoporosis.
Risedronate: Another bisphosphonate with similar applications in bone health.
Etidronate: An older bisphosphonate used for similar purposes.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other bisphosphonates .
Propiedades
Fórmula molecular |
C10H15ClO6P2 |
|---|---|
Peso molecular |
328.62 g/mol |
Nombre IUPAC |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)

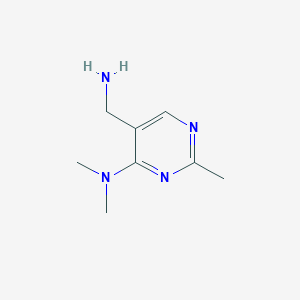
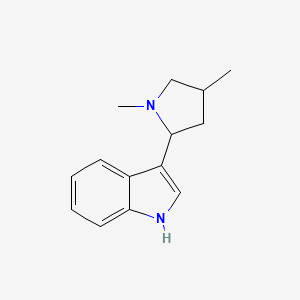
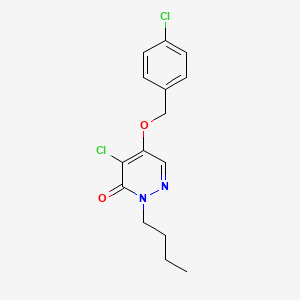
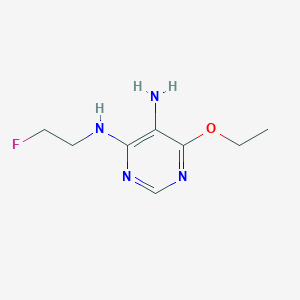
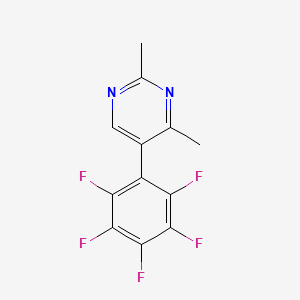





![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
